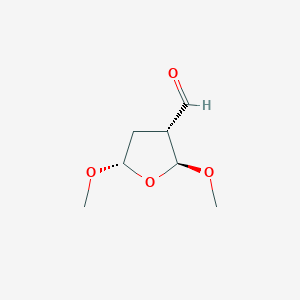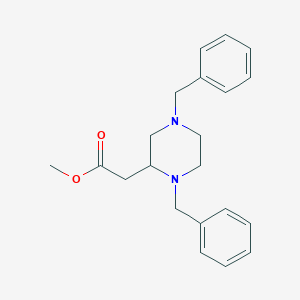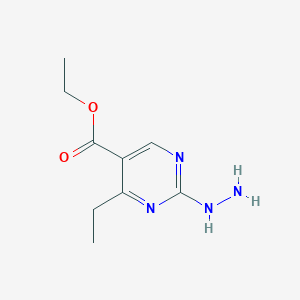
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile building block for the synthesis of various organic compounds, including amino acids, peptides, and nucleosides.
Mechanism Of Action
The mechanism of action of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed that (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde acts as a reactive intermediate in the synthesis of organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can undergo various reactions, such as nucleophilic addition and condensation reactions, to form new chemical bonds.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been reported to be non-toxic and non-carcinogenic. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been reported to be stable under various conditions, such as acidic and basic conditions.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is also relatively easy to synthesize and purify. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations in lab experiments. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is hygroscopic and can absorb moisture from the air, which can affect the yield and purity of the final product. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can react with nucleophiles, such as amines and thiols, which can complicate the synthesis of certain organic compounds.
Future Directions
There are several future directions for the use of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One direction is the synthesis of new amino acids and peptides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde as a building block. Another direction is the synthesis of new nucleosides and nucleotides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can also be used in the synthesis of other organic compounds, such as carbohydrates and natural products. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be used in the development of new synthetic methods for organic synthesis.
Synthesis Methods
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxytetrahydrofuran with chloral hydrate in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde by dehydration. The yield of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be improved by using a solvent system consisting of dichloromethane and water.
Scientific Research Applications
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a building block for the synthesis of various organic compounds. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of amino acids, such as N-(tert-butoxycarbonyl)-L-aspartic acid and N-(tert-butoxycarbonyl)-L-glutamic acid. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the synthesis of peptides, such as the cyclic peptide cyclo(-D-Ala-L-Pro-L-Val-L-Leu-L-Phe-). In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of nucleosides, such as 2'-deoxyinosine and 2'-deoxyguanosine.
properties
CAS RN |
159551-34-5 |
|---|---|
Product Name |
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7+/m1/s1 |
InChI Key |
QMIGEDXMDGEZSR-VQVTYTSYSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Canonical SMILES |
COC1CC(C(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5beta)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)


![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)